
N-(2-hydroxy-5-nitrophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-nitrophenyl)formamide, also known as HNPF, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder with a molecular formula of C7H6N2O4. HNPF is a versatile compound that has been used in a variety of research applications due to its unique properties. In
Applications De Recherche Scientifique
N-(2-hydroxy-5-nitrophenyl)formamide has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. N-(2-hydroxy-5-nitrophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions. In addition, N-(2-hydroxy-5-nitrophenyl)formamide has been used in the development of new materials such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide is not fully understood. However, it has been suggested that N-(2-hydroxy-5-nitrophenyl)formamide may act as a nucleophile and form covalent bonds with proteins and other biomolecules. This interaction may result in changes in the structure and function of these biomolecules.
Biochemical and Physiological Effects
N-(2-hydroxy-5-nitrophenyl)formamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-hydroxy-5-nitrophenyl)formamide has also been shown to have antioxidant properties and may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. N-(2-hydroxy-5-nitrophenyl)formamide is also a fluorescent probe, which makes it useful for the detection of metal ions. However, N-(2-hydroxy-5-nitrophenyl)formamide has some limitations. It is a toxic compound and must be handled with care. In addition, N-(2-hydroxy-5-nitrophenyl)formamide may react with other compounds in a complex mixture, which may make it difficult to isolate and study.
Orientations Futures
There are several future directions for the use of N-(2-hydroxy-5-nitrophenyl)formamide in scientific research. One potential application is in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide may also be used as a fluorescent probe for the detection of other biomolecules. In addition, further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-nitrophenyl)formamide and its potential applications in medicine and biotechnology.
Conclusion
N-(2-hydroxy-5-nitrophenyl)formamide is a versatile compound that has been widely used in scientific research. It has been used as a reagent in the synthesis of various organic compounds, a fluorescent probe for the detection of metal ions, and in the development of new materials such as metal-organic frameworks. N-(2-hydroxy-5-nitrophenyl)formamide has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand the potential applications of N-(2-hydroxy-5-nitrophenyl)formamide in medicine and biotechnology.
Propriétés
Numéro CAS |
70886-35-0 |
|---|---|
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
N-(2-hydroxy-5-nitrophenyl)formamide |
InChI |
InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10) |
Clé InChI |
DBNAERXDKYYDSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O |
Autres numéros CAS |
70886-35-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

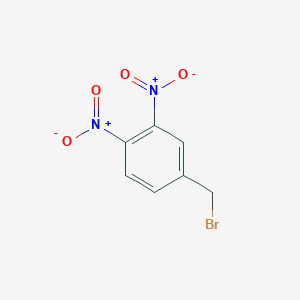
![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
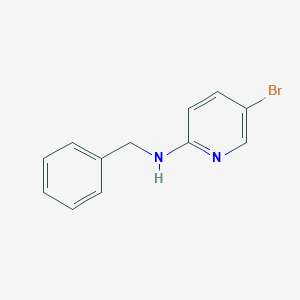
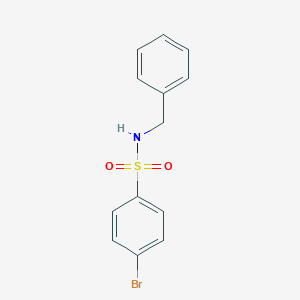
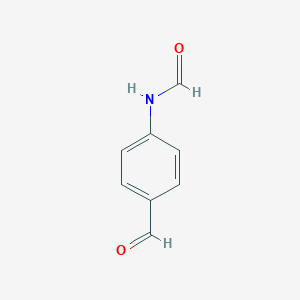
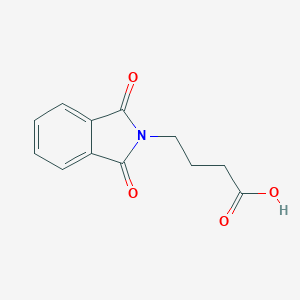
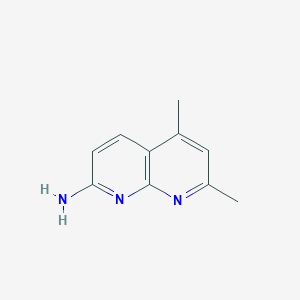


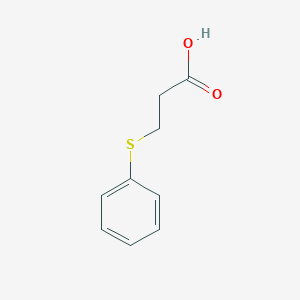
![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
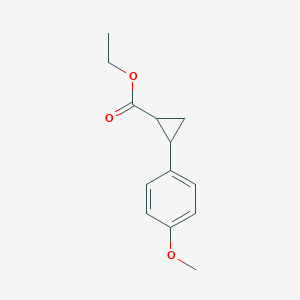
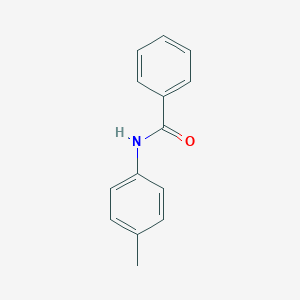
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)